molecular formula C9H10BrFN2O B13286835 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide

Cat. No.: B13286835
M. Wt: 261.09 g/mol
InChI Key: WNEVCMHDMSNESZ-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which contributes to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide typically involves the reaction of 5-bromo-2-fluorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 5-bromo-2-fluorobenzylamine and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at a temperature of around 50°C.

    Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}acetamide
  • 2-{[(5-Bromo-2-methylphenyl)methyl]amino}acetamide
  • 2-{[(5-Bromo-2-chlorophenyl)methyl]amino}acetamide

Uniqueness

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methylamino]acetamide

InChI

InChI=1S/C9H10BrFN2O/c10-7-1-2-8(11)6(3-7)4-13-5-9(12)14/h1-3,13H,4-5H2,(H2,12,14)

InChI Key

WNEVCMHDMSNESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNCC(=O)N)F

Origin of Product

United States

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